2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Overview
Description
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C10H13BrN2O3 It is known for its unique structure, which includes a pyridinium ring substituted with an amino group and an ethoxy-dioxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-amino-pyridine with ethyl 2-bromo-3-oxopropanoate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a solid form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the ethoxy-dioxopropyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium compounds.
Scientific Research Applications
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The amino group and the pyridinium ring play crucial roles in binding to target molecules, while the ethoxy-dioxopropyl group influences the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-methoxy-2,3-dioxopropyl)pyridin-1-ium bromide
- 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium chloride
- 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium iodide
Uniqueness
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 3-(2-aminopyridin-1-ium-1-yl)-2-oxopropanoate;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.BrH/c1-2-15-10(14)8(13)7-12-6-4-3-5-9(12)11;/h3-6,11H,2,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUJMNOUYLYTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C[N+]1=CC=CC=C1N.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656490 | |
Record name | 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832099-51-1 | |
Record name | 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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